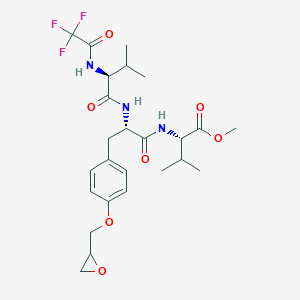
Faveptv
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Faveptv is a peptide that has been studied for its potential therapeutic applications in various fields of medicine. It is a synthetic peptide that has been designed to mimic the structure and function of natural proteins in the body. The peptide has been found to have several advantages and limitations for use in laboratory experiments.
Mecanismo De Acción
Faveptv works by binding to specific receptors on the surface of cells, which triggers a series of intracellular signaling pathways. These pathways lead to the activation of various enzymes and transcription factors, which regulate gene expression and cellular function. The peptide has been found to modulate the activity of several key proteins involved in inflammation, oxidative stress, and cell death.
Efectos Bioquímicos Y Fisiológicos
Faveptv has been found to have several biochemical and physiological effects in vitro and in vivo. The peptide has been shown to reduce inflammation and oxidative stress, inhibit apoptosis, and promote cell survival. It has also been found to enhance the activity of antioxidant enzymes and promote the production of neurotrophic factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Faveptv has several advantages and limitations for use in laboratory experiments. The peptide is stable and easy to synthesize, which makes it a cost-effective research tool. It also has a high affinity for its target receptors, which allows for precise modulation of cellular function. However, the peptide has limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on Faveptv. One area of interest is the development of novel formulations and delivery methods that improve the solubility and bioavailability of the peptide. Another area of interest is the exploration of Faveptv's potential therapeutic applications in other fields of medicine, such as diabetes and autoimmune disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the peptide's effects and to identify potential drug targets for future drug development.
Conclusion:
Faveptv is a promising synthetic peptide that has been studied for its potential therapeutic applications in various fields of medicine. The peptide has several advantages and limitations for use in laboratory experiments and has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties. Future research on Faveptv will help to further elucidate its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
Faveptv is a synthetic peptide that is produced by solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are activated with a coupling agent and then added to the growing chain. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Faveptv has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, cardiovascular disease, and neurodegenerative disorders. The peptide has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties, which make it a promising candidate for the treatment of these diseases.
Propiedades
Número CAS |
127132-43-8 |
|---|---|
Nombre del producto |
Faveptv |
Fórmula molecular |
C25H34F3N3O7 |
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
methyl (2S)-3-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoyl]amino]butanoate |
InChI |
InChI=1S/C25H34F3N3O7/c1-13(2)19(31-24(35)25(26,27)28)22(33)29-18(21(32)30-20(14(3)4)23(34)36-5)10-15-6-8-16(9-7-15)37-11-17-12-38-17/h6-9,13-14,17-20H,10-12H2,1-5H3,(H,29,33)(H,30,32)(H,31,35)/t17?,18-,19-,20-/m0/s1 |
Clave InChI |
LPRYUZZAJXCHMZ-NIVVRJPPSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2CO2)C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)C(F)(F)F |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OCC2CO2)C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(F)(F)F |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OCC2CO2)C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(F)(F)F |
Secuencia |
VXV |
Sinónimos |
FAVEPTV N-(trifluoroacetyl)-Val-O'-(2,3-epoxypropyl)-Tyr-Val methyl ester N-(trifluoroacetyl)valyl-O'-(2,3-epoxypropyl)tyrosyl-valine methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



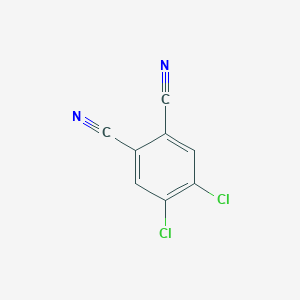
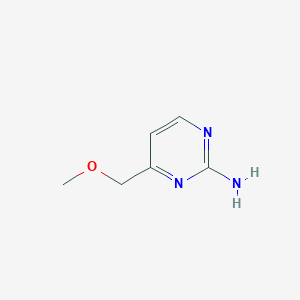
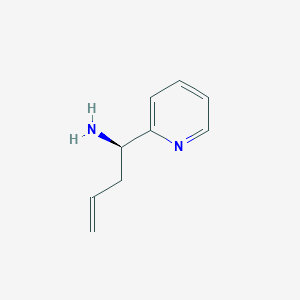
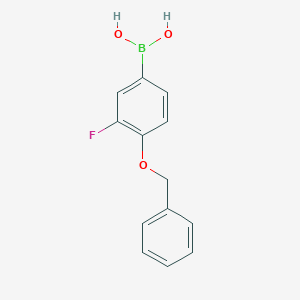
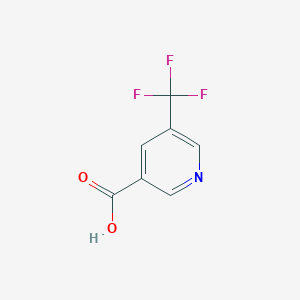
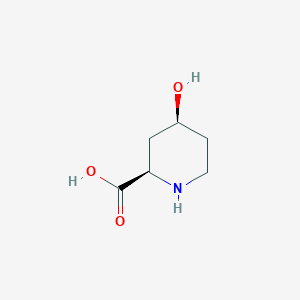
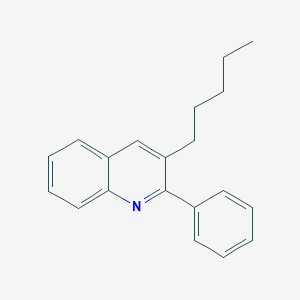
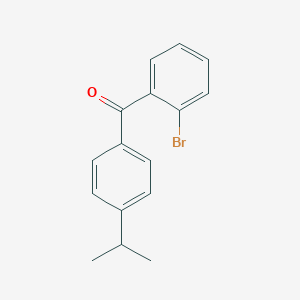
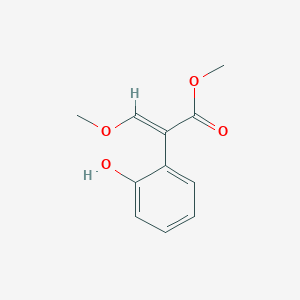
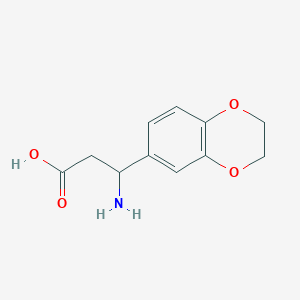
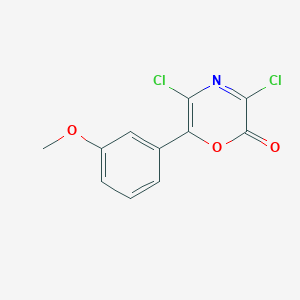
![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)
![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)
phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)